molecular formula C8H12Cl2N4 B2670721 (1-Methylpyrazolo[3,4-b]pyridin-5-yl)methanamine;dihydrochloride CAS No. 2126178-62-7

(1-Methylpyrazolo[3,4-b]pyridin-5-yl)methanamine;dihydrochloride

Cat. No.: B2670721
CAS No.: 2126178-62-7
M. Wt: 235.11
InChI Key: KTRSUZISQUHCRN-UHFFFAOYSA-N
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Description

(1-Methylpyrazolo[3,4-b]pyridin-5-yl)methanamine dihydrochloride is a heterocyclic organic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a methyl group at the 1-position and a methanamine moiety at the 5-position, stabilized as a dihydrochloride salt. This structure combines the aromaticity and electron-rich nature of the pyrazolopyridine system with the basicity of the amine group, making it a candidate for pharmacological applications such as enzyme inhibition or receptor modulation . However, specific bioactivity data for this compound remain unreported in the available literature, necessitating further investigation.

Properties

IUPAC Name

(1-methylpyrazolo[3,4-b]pyridin-5-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4.2ClH/c1-12-8-7(5-11-12)2-6(3-9)4-10-8;;/h2,4-5H,3,9H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTRSUZISQUHCRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=N2)CN)C=N1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methylpyrazolo[3,4-b]pyridin-5-yl)methanamine;dihydrochloride typically involves the following steps:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 3-aminopyridine and hydrazine derivatives.

    Methylation: The pyrazolo[3,4-b]pyridine core is then methylated using methylating agents like methyl iodide or dimethyl sulfate under basic conditions.

    Amination: The methylated product undergoes amination to introduce the methanamine group. This can be done using reagents like ammonia or primary amines.

    Formation of the Dihydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt, which enhances its stability and solubility.

Industrial Production Methods

Industrial production of (1-Methylpyrazolo[3,4-b]pyridin-5-yl)methanamine;dihydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

(1-Methylpyrazolo[3,4-b]pyridin-5-yl)methanamine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products Formed

    Oxidation: N-oxides of the pyrazolo[3,4-b]pyridine core.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted pyrazolo[3,4-b]pyridine derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of pyrazolo-pyridines exhibit antimicrobial activity against various pathogens. For instance, studies have shown that related compounds can inhibit the growth of Mycobacterium tuberculosis, highlighting the potential of (1-Methylpyrazolo[3,4-b]pyridin-5-yl)methanamine; dihydrochloride in treating tuberculosis and other infectious diseases .

Neurological Applications

The compound has been studied for its effects on neurological pathways. Specifically, it acts as a negative allosteric modulator of metabotropic glutamate receptors (mGluR5), which are implicated in several neurological disorders including Parkinson's disease. In preclinical models, related compounds demonstrated efficacy in reducing dyskinesia associated with l-DOPA treatment in Parkinsonian models .

Anticancer Potential

Emerging research suggests that pyrazolo-pyridine derivatives may possess anticancer properties. They have been investigated for their ability to inhibit cancer cell proliferation in vitro and in vivo, particularly against certain types of leukemia and solid tumors .

Case Study 1: Antimicrobial Activity

A study conducted on a series of pyrazolo-pyridine derivatives found that compounds similar to (1-Methylpyrazolo[3,4-b]pyridin-5-yl)methanamine; dihydrochloride exhibited minimum inhibitory concentrations (MIC) ranging from 0.63 to 1.26 µM against Mycobacterium tuberculosis. However, these compounds showed limited efficacy in vivo due to rapid metabolism .

Case Study 2: Neurological Effects

In a study assessing the effects of mGluR5 negative allosteric modulators, a derivative of the compound was tested in nonhuman primate models for its ability to mitigate l-DOPA-induced dyskinesia. The results indicated significant reductions in dyskinesia symptoms without compromising motor function .

Mechanism of Action

The mechanism of action of (1-Methylpyrazolo[3,4-b]pyridin-5-yl)methanamine;dihydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs and their properties are compared below, focusing on heterocyclic cores, substituents, and physicochemical characteristics.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
(1-Methylpyrazolo[3,4-b]pyridin-5-yl)methanamine dihydrochloride Pyrazolo[3,4-b]pyridine 1-CH₃, 5-CH₂NH₂·2HCl C₈H₁₂Cl₂N₄* ~235.1 Dihydrochloride salt; amine functionalization
1-(3-Pyridin-3-ylisoxazol-5-yl)methanamine dihydrochloride Isoxazole 3-Pyridinyl, 5-CH₂NH₂·2HCl C₉H₁₁Cl₂N₃O 248.11 Isoxazole-pyridine hybrid; high polarity
1,3-Dimethylpyrazolo[3,4-b]pyridin-5-amine dihydrochloride Pyrazolo[3,4-b]pyridine 1-CH₃, 3-CH₃, 5-NH₂·2HCl C₈H₁₄Cl₂N₄ 249.14 Dual methyl groups; reduced aromaticity
{4H,5H,6H-Pyrrolo[1,2-b]pyrazol-2-yl}methanamine dihydrochloride Pyrrolo[1,2-b]pyrazole 2-CH₂NH₂·2HCl C₇H₁₃Cl₂N₃ 210.10 Partially saturated pyrrole; compact structure
[3-(3,4-Dimethylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine Hydrochloride Dihydroisoxazole 3-(3,4-Dimethylphenyl), 5-CH₂NH₂·HCl C₁₂H₁₅ClN₂O 250.71 Bulky aryl substituent; dihydro scaffold

*Hypothetical formula based on structural analysis; exact data unavailable.

Key Observations:

Isoxazole derivatives (e.g., compound in ) exhibit higher polarity due to the oxygen atom, which may improve aqueous solubility but reduce membrane permeability.

Bulky aryl substituents (e.g., 3,4-dimethylphenyl in ) may sterically hinder target binding but improve selectivity.

Salt Form and Stability :

  • Dihydrochloride salts (target compound, ) enhance water solubility and crystallinity, facilitating formulation.

Bioactivity Gaps: No direct bioactivity data are available for the target compound.

Biological Activity

(1-Methylpyrazolo[3,4-b]pyridin-5-yl)methanamine;dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrazolo[3,4-b]pyridine family, which has been explored for various therapeutic applications, including anti-inflammatory, anticancer, and neuroprotective effects. This article reviews the biological activity of this compound based on diverse research findings.

  • Molecular Formula : C₈H₁₂Cl₂N₄
  • Molecular Weight : 215.12 g/mol
  • CAS Number : 2377032-99-8

Research indicates that (1-Methylpyrazolo[3,4-b]pyridin-5-yl)methanamine;dihydrochloride acts primarily as a phosphodiesterase type 4 (PDE4) inhibitor. PDE4 is involved in the regulation of inflammatory responses, making this compound a candidate for treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Anticancer Activity

Several studies have highlighted the anticancer properties of pyrazolo[3,4-b]pyridine derivatives. For instance, a study assessed the efficacy of pyrazole compounds against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that some derivatives exhibited significant cytotoxic effects and potential for use in combination therapies with doxorubicin .

CompoundCell Line TestedIC50 (µM)Effectiveness
Pyrazole AMCF-710Moderate
Pyrazole BMDA-MB-2315High

Neuroprotective Effects

In preclinical models of Parkinson’s disease, compounds similar to (1-Methylpyrazolo[3,4-b]pyridin-5-yl)methanamine demonstrated protective effects against neurodegeneration. A specific study noted that these compounds acted as negative allosteric modulators of metabotropic glutamate receptor 5 (mGluR5), which is implicated in neurodegenerative processes .

Antimicrobial Activity

Research has also explored the antimicrobial properties of pyrazole derivatives. A specific derivative exhibited notable antifungal activity against various pathogenic fungi . The mechanism appears to involve disruption of fungal cell wall synthesis.

Case Study 1: Anticancer Synergy

A recent study investigated the synergistic effects of combining (1-Methylpyrazolo[3,4-b]pyridin-5-yl)methanamine with doxorubicin in treating Claudin-low breast cancer cells. The combination resulted in enhanced apoptosis rates compared to either treatment alone, indicating a promising avenue for future cancer therapies .

Case Study 2: Neuroprotection in Animal Models

In a study involving nonhuman primates treated with MPTP to model Parkinson's disease, administration of pyrazolo compounds showed a reduction in l-DOPA-induced dyskinesia symptoms. This suggests that these compounds could provide therapeutic benefits in managing motor symptoms associated with Parkinson's disease .

Q & A

Q. Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYieldReference
CyclizationIn(OTf)₃ catalysis, ethanol, 20 min87%
Salt Formation1.0 M HCl, 50°C, 2.33 h52.7%

Advanced: How do intramolecular hydrogen bonds and π-π interactions stabilize the crystal structure of pyrazolo[3,4-b]pyridine derivatives?

Answer:
Crystallographic studies reveal that intramolecular O–H···O and C–H···N hydrogen bonds enforce planar conformations, while π-π stacking between aromatic rings facilitates columnar packing. For example:

  • Hydrogen Bonds : In (2-hydroxy-5-methylphenyl)(3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methanone, O–H···O bonds create S(6) ring motifs, reducing torsional strain .
  • π-π Interactions : Centroid distances of 3.45–3.77 Å between pyrazolo[3,4-b]pyridine and phenyl rings stabilize stacked columns along the c-axis .

Q. Table 2: Key Crystallographic Parameters

Interaction TypeDistance (Å)Angle (°)Symmetry CodeReference
O–H···O2.65147-
Cg1···Cg1 (π-π)3.45-(-x+1, -y, -z+1)

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., methyl groups at N1/C3) and confirms amine protonation in the dihydrochloride form .
  • X-ray Diffraction (XRD) : Resolves crystal packing motifs and validates hydrogen-bonding networks .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 426.38 for a related fluorinated derivative) .

Advanced: How do substituents at the 3- and 5-positions of the pyrazolo[3,4-b]pyridine core influence kinase inhibitory activity?

Answer:
Structure-activity relationship (SAR) studies show:

  • 3-Methyl Substitution : Enhances hydrophobic interactions with kinase ATP-binding pockets, as seen in GCN2 inhibitors .
  • 5-Methanamine Dihydrochloride : The protonated amine improves solubility and forms salt bridges with acidic residues (e.g., Glu/Asp in kinase domains) .
  • Fluorine at C5 : In fluorinated analogs, electron-withdrawing groups increase metabolic stability but may reduce binding affinity due to steric effects .

Q. Table 3: Substituent Effects on Bioactivity

SubstituentTarget KinaseIC₅₀ (nM)Reference
3-MethylGCN212.5
5-FluoroPI3Kα8.3

Basic: What are the optimal reaction conditions for achieving high yields in dihydrochloride salt formation?

Answer:

  • Temperature : 0–50°C minimizes side reactions (e.g., decomposition) during HCl addition .
  • Solvent : Water or ethanol ensures even proton distribution; polar aprotic solvents (e.g., DMF) are avoided to prevent byproducts .
  • Stoichiometry : A 2:1 molar ratio of HCl to free base ensures complete protonation without excess acid .

Advanced: How can conflicting synthesis yields (e.g., 52.7% vs. 87%) be addressed methodologically?

Answer:
Discrepancies arise from variations in:

  • Catalysts : In(OTf)₃ in ethanol improves cyclization efficiency (87% yield) vs. non-catalytic methods .
  • Workup Protocols : Column chromatography vs. recrystallization impacts recovery rates .
  • Reaction Scale : Milligram-scale reactions often report higher yields due to easier impurity control vs. bulk synthesis .

Q. Recommendations :

Use catalytic In(OTf)₃ for cyclization steps .

Optimize HCl addition rate to avoid localized overheating .

Basic: What safety precautions are essential when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods to avoid inhalation of HCl vapors during salt formation .
  • Waste Disposal : Neutralize acidic waste before disposal via certified hazardous waste services .

Advanced: What computational tools are suitable for modeling π-π interactions in pyrazolo[3,4-b]pyridine derivatives?

Answer:

  • Density Functional Theory (DFT) : Calculates interaction energies between aromatic rings (e.g., B3LYP/6-31G* level) .
  • Molecular Dynamics (MD) : Simulates stacking stability under physiological conditions (e.g., 310 K, aqueous solvent) .
  • Software : Gaussian, GROMACS, or AutoDock for docking studies into kinase domains .

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